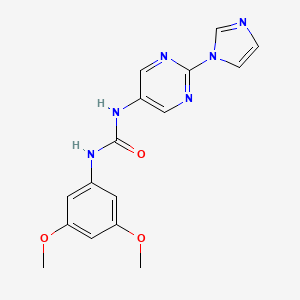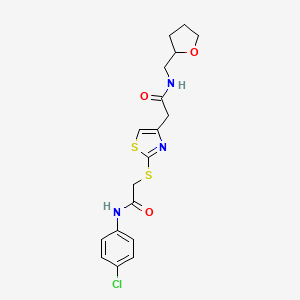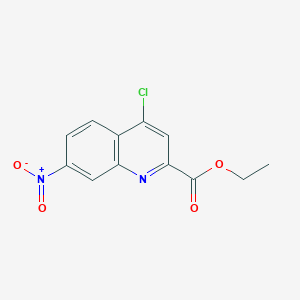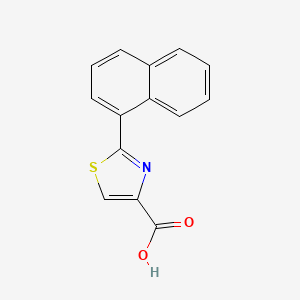
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3,5-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3,5-dimethoxyphenyl)urea is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
Research indicates that compounds containing pyrimidine and imidazole rings can be synthesized using various reagents and methods, which are crucial for developing pharmaceuticals and agrochemicals. For instance, the use of N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) has been described as an efficient reagent for synthesizing pyrimidone and pyrimidine derivatives through the Biginelli reaction, demonstrating the versatility of urea derivatives in synthesizing complex heterocyclic compounds (G. Rao, B. N. Acharya, Sanjeev K. Verma, & M. P. Kaushik, 2011).
Biological Studies
The antimicrobial activity of synthesized pyrimidines indicates their potential in developing new therapeutic agents. For example, the synthesis and biological evaluation of oxopyrimidines and thiopyrimidines have shown promising results in antibacterial and antifungal activities, highlighting the potential of such compounds in medicinal chemistry (M. Ladani, S. Tala, J. Akbari, M. F. Dhaduk, & H. Joshi, 2009).
Herbicide Development
Compounds with pyrimidine and imidazole structures have been investigated for their use in agriculture, particularly as herbicides. The synthesis and herbicidal activity of urea compounds containing pyrimidine and 1,3,4-thiadiazole rings, designed through multi-step reactions, show that these compounds can offer moderate inhibitory activities against certain plant species, suggesting their potential application in developing new herbicides (Sheng Zilian, 2014).
Material Science Applications
In material science, the synthesis and characterization of new compounds often lead to the discovery of materials with unique properties. Although not directly related to the compound , research on similar chemical structures can inform the development of materials with potential applications in electronics, photonics, and nanotechnology. For instance, the study of imidazole derivatives and their reactivity suggests potential applications in creating new materials with desirable electronic and optical properties (Mossaraf Hossain, Renjith Thomas, Y. Mary, K. S. Resmi, Stevan Armaković, Sanja J. Armaković, A. Nanda, G. Vijayakumar, & C. V. Alsenoy, 2018).
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-24-13-5-11(6-14(7-13)25-2)20-16(23)21-12-8-18-15(19-9-12)22-4-3-17-10-22/h3-10H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOXOCIIDLOGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(Methylthio)pyridin-3-yl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2730103.png)
![(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride](/img/structure/B2730105.png)
![5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2730106.png)


![1-(4-methylphenyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2730110.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2730111.png)

![1-(2-bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2730116.png)

![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]naphthalen-2-yl]thiophene-3-carboxamide](/img/structure/B2730119.png)
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-](/img/structure/B2730122.png)
